molecular formula C12H10N2O B376842 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole CAS No. 78706-11-3

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

Cat. No.: B376842
CAS No.: 78706-11-3
M. Wt: 198.22g/mol
InChI Key: BLIMSOPINYXOID-UHFFFAOYSA-N
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Description

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be achieved through intramolecular cyclization under acidic conditions . Another method involves the reaction of 2-acetylpyridine with 5-methylfurfural in the presence of potassium hydroxide and ammonia .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of biomass-derived aldehydes such as 5-methylfurfural suggests a potential for green and sustainable synthetic routes .

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Formation of diketone fragments.

    Reduction: Formation of saturated benzodiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl benzodiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole is unique due to its dual aromatic systems, which confer distinct electronic properties and reactivity. This makes it a versatile compound in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMSOPINYXOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78706-11-3
Record name 2-(5-Methylfuran-2-yl)-1H-benzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF67BF95AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
Reactant of Route 4
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

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